2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid
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Overview
Description
N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide is a complex organic compound with a molecular formula of C26H33F3N4O7 . This compound belongs to the class of dipeptides, which are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is characterized by its unique structure, which includes a trifluoromethyl group, a carboxymethyl group, and a benzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide involves multiple steps. One common method involves the formation of carbamoyl chlorides in situ, which are then reacted with substituted phenols . This versatile one-pot procedure offers an economical and efficient route to many compounds of interest. The reaction typically requires mild conditions and can be carried out in the presence of various catalysts such as indium triflate or tin catalysts .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of nonmetallic regenerable reagents and CO2 capture agents like DBU enables the direct conversion of low-concentration CO2 into carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives, making it more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- **N-(4-Carboxybenzoyl)-L-leucyl-N-[(3S,4S)-1-{[(2S)-1-(ethylamino)-3-methyl-1-oxo-2-butanyl]amino}-3-hydroxy-6-methyl-1-oxo-4-heptanyl]-L-norvalinamide .
- **N-[6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoyl]-L-valyl-N5-carbamoyl-N-{4-[({[(2S)-1-(ethylamino)-3-methyl-1-oxo-2-butanyl]amino}-3-hydroxy-6-methyl-1-oxo-4-heptanyl]-L-norvalinamide .
Uniqueness: The uniqueness of N-{4-[(Carboxymethyl)carbamoyl]benzoyl}-L-valyl-N-[(3S)-1,1,1-trifluoro-4-methyl-2-oxo-3-pentanyl]-L-prolinamide lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in medicinal chemistry and drug design.
Properties
Molecular Formula |
C26H33F3N4O7 |
---|---|
Molecular Weight |
570.6 g/mol |
IUPAC Name |
2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C26H33F3N4O7/c1-13(2)19(21(36)26(27,28)29)31-24(39)17-6-5-11-33(17)25(40)20(14(3)4)32-23(38)16-9-7-15(8-10-16)22(37)30-12-18(34)35/h7-10,13-14,17,19-20H,5-6,11-12H2,1-4H3,(H,30,37)(H,31,39)(H,32,38)(H,34,35)/t17-,19-,20-/m0/s1 |
InChI Key |
MRTSIBBMOWLRPY-IHPCNDPISA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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